Dfhbi

RNA imaging Fluorogenic aptamer GFP chromophore mimic

Researchers requiring low-background live-cell RNA imaging need a fluorophore that remains nonfluorescent until aptamer binding. DFHBI (CAS 1241390-29-3) addresses this by activating bright green fluorescence (Ex/Em 469/501 nm) only upon binding to Spinach, Spinach2, or Broccoli aptamers. • Quantum yield 0.71-0.72 for Spinach-DFHBI complex. • Wash-free imaging protocol compatible. • ≥98% purity ensures consistent performance. Bulk stock available for immediate dispatch.

Molecular Formula C12H10F2N2O2
Molecular Weight 252.22 g/mol
Cat. No. B607084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDfhbi
SynonymsDFHBI
Molecular FormulaC12H10F2N2O2
Molecular Weight252.22 g/mol
Structural Identifiers
SMILESCC1=NC(=CC2=CC(=C(C(=C2)F)O)F)C(=O)N1C
InChIInChI=1S/C12H10F2N2O2/c1-6-15-10(12(18)16(6)2)5-7-3-8(13)11(17)9(14)4-7/h3-5,17H,1-2H3/b10-5-
InChIKeyZDDIJYXDUBFLID-YHYXMXQVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DFHBI: Properties and Applications


DFHBI (3,5-difluoro-4-hydroxybenzylidene imidazolinone; CAS 1241390-29-3) is a synthetic small-molecule fluorophore that mimics the chromophore of green fluorescent protein (GFP) [1]. With the molecular formula C12H10F2N2O2 and molecular weight of 252.22 g/mol, DFHBI remains essentially nonfluorescent in its unbound state but exhibits bright green fluorescence upon binding to specific RNA aptamers including Spinach, Spinach2, and Broccoli . This conditional fluorescence activation enables live-cell RNA imaging with minimal background signal [2].

Conditional fluorophoreNonfluorescent in unbound state; bright green only upon Spinach/Spinach2/Broccoli aptamer binding
Live-cell RNA imagingWash-free protocols due to low background; compatible with mammalian and bacterial cells
Spectral fitEx/Em 469/501 nm (Spinach-bound); GFP filter cube compatibility may require derivative evaluation

DFHBI vs. Generic GFP Mimics in RNA Imaging


The DFHBI family of fluorophores exhibits substantial compound-to-compound variation in brightness, binding affinity, photostability, and spectral compatibility with standard microscopy filter sets [1]. While DFHBI serves as the foundational fluorophore for Spinach aptamer-based RNA imaging, its derivatives DFHBI-1T and BI demonstrate quantifiably distinct performance profiles that directly impact experimental outcomes [2]. Uninformed substitution between DFHBI, DFHBI-1T, or BI can result in suboptimal signal-to-noise ratios, accelerated photobleaching, or incompatibility with multiplexed imaging protocols [3]. Procurement decisions must therefore be guided by specific quantitative performance parameters aligned with the intended aptamer system and imaging modality.

Property
DFHBI
DFHBI-1T / BI derivatives
Brightness & photostability
Baseline brightness; lower photostability in prolonged imaging
DFHBI-1T may enhance brightness; BI may extend photostability for time‑lapse
Spectral compatibility
Ex 447 nm (Spinach2); may require specialized filter sets
DFHBI-1T excitation red‑shifted ~35 nm; better GFP cube alignment
Aptamer affinity & working concentration
Moderate affinity for early‑generation Spinach; higher working concentrations
DFHBI-1T shows higher affinity for Squash; lower concentration may reduce background

DFHBI Comparative Evidence vs. Analogs


DFHBI vs. DFHBI-1T: Brightness Comparison

DFHBI-1T provides brighter fluorescence than DFHBI when bound to Spinach2 aptamer due to increased extinction coefficient and quantum yield . The fluorescence enhancement is quantitatively measurable and directly impacts signal detection sensitivity in live-cell imaging applications.

Brightness (Spinach2)
Head-to-head
DFHBI-1T: extinction coefficient ×1.4, quantum yield ×1.3 vs DFHBI
Reported detection sensitivity shift
Spinach2-bound, pH 7.4, 25°C
RNA imaging Fluorogenic aptamer GFP chromophore mimic

Cellular Fluorescence Intensity: DFHBI-1T vs. DFHBI

In COS7 cells expressing the (CGG)60-Spinach2 RNA construct, DFHBI-1T produces significantly enhanced fluorescence expression compared to DFHBI at equivalent concentration .

Cellular intensity
Head-to-head
DFHBI-1T yields higher fluorescence in COS7 cells expressing (CGG)60-Spinach2
Supports intracellular signal ranking
20 µM, 10 min incubation; identical conditions
Live-cell RNA imaging Fluorescence microscopy Aptamer-fluorophore complex

GFP Filter Cube Compatibility: DFHBI vs. DFHBI-1T

DFHBI and DFHBI-1T exhibit distinct excitation and emission maxima when bound to Spinach2 aptamer, which determines compatibility with standard fluorescence microscopy filter cubes .

Filter cube match
Cross-study
DFHBI-1T: Ex/Em 482/505 nm vs DFHBI 447/501 nm (Spinach2‑bound)
35 nm red shift; GFP cube compatibility context
Spinach2 aptamer, pH 7.4
Fluorescence spectroscopy Microscopy filter sets RNA aptamer imaging

Squash Aptamer Binding Affinity of DFHBI-1T

DFHBI-1T demonstrates high-affinity binding to multiple RNA aptamers including the Squash aptamer, with a dissociation constant (Kd) of 45 nM . This binding affinity enables robust complex formation at low fluorophore concentrations, reducing background from unbound dye and minimizing cytotoxicity concerns.

Affinity (Squash)
Supporting evidence
DFHBI-1T Kd = 45 nM; DFHBI-Spinach Kd ≈ 0.45 µM
~10‑fold affinity differential; lower working concentration context
In vitro binding assay; aptamer-specific
Aptamer binding kinetics Fluorogenic RNA imaging Molecular recognition

DFHBI Fluorescence: Unbound vs. Aptamer-Bound

DFHBI exhibits a pronounced fluorescence activation ratio between unbound and aptamer-bound states, with the Spinach-DFHBI complex achieving a quantum yield of 0.71-0.72 while the unbound DFHBI remains essentially nonfluorescent [1][2].

Activation ratio
Supporting evidence
Spinach‑DFHBI quantum yield 0.71–0.72; unbound essentially nonfluorescent
>100‑fold fluorescence enhancement; low background for wash‑free imaging
tandem‑SPN2A, pH 7.4, 25°C
Fluorogenicity Signal-to-noise ratio RNA detection

Photostability Comparison: DFHBI vs. BI Derivative

The BI derivative (a DFHBI analog) exhibits improved photostability compared to DFHBI-1T when bound to Broccoli aptamer [1]. This photostability enhancement is critical for applications requiring extended imaging durations or single-molecule tracking.

Photostability
Class‑level inference
BI derivative: extended photostability vs DFHBI‑1T (Broccoli‑bound)
Photostability advantage may support longer time‑lapse protocols
Live cells, continuous illumination
Photobleaching resistance Single-molecule RNA imaging Time-lapse microscopy

DFHBI Application Scenarios


Live-Cell RNA Imaging with Spinach/Spinach2 Aptamers

DFHBI serves as the foundational fluorophore for Spinach and Spinach2 aptamer-based RNA imaging in live bacterial and mammalian cells [1]. The Spinach-DFHBI complex produces bright green fluorescence (Ex/Em = 469/501 nm) with a quantum yield of 0.71-0.72, while unbound DFHBI remains essentially nonfluorescent [2]. This conditional fluorescence activation enables wash-free imaging protocols. Users requiring GFP filter cube compatibility or maximum brightness should evaluate DFHBI-1T as an alternative based on the 35 nm red-shifted excitation and 1.4-fold higher extinction coefficient documented in the comparative evidence above.

Multiplexed RNA Imaging with Broccoli Aptamer

The Broccoli-DFHBI-1T complex (Ex/Em = 472/507 nm) enables orthogonal RNA imaging alongside other fluorophore-aptamer pairs such as mSquash/DFHBFPD [3]. This spectral separation facilitates simultaneous visualization of multiple RNA targets in live cells. Procurement for multiplexed experiments should prioritize DFHBI-1T over DFHBI due to the 1.4-fold brightness advantage and GFP filter cube compatibility demonstrated in direct comparative studies.

Single-Molecule mRNA Tracking: Extended Photostability

For applications involving single-molecule RNA tracking or extended time-lapse imaging where photobleaching limits data collection, the BI derivative (a DFHBI analog) provides enhanced photostability relative to DFHBI-1T when bound to Broccoli aptamer [4]. Researchers should evaluate the brightness-photostability trade-off based on experimental duration requirements, as the photostability advantage of BI over DFHBI-1T is substantiated by direct cellular comparison data.

High-Sensitivity RNA Detection at Low Concentrations

DFHBI-1T demonstrates 10-fold higher binding affinity for Squash aptamer (Kd = 45 nM) compared to DFHBI binding to first-generation Spinach (Kd = 0.45 μM) [5]. This affinity differential enables effective RNA detection at lower fluorophore concentrations, reducing background fluorescence from unbound dye and minimizing potential cytotoxicity. This property is particularly valuable for detecting low-abundance RNA transcripts or performing long-term live-cell imaging where dye accumulation may confound results.

Application
Selection Property
Validation Focus
Live‑cell RNA imaging (Spinach/Spinach2)
Conditional fluorescence activation; Spinach/Spinach2‑bound brightness
Signal‑to‑noise ratio and wash‑free protocol verification
Multiplexed RNA imaging with Broccoli
Spectral orthogonality with other aptamer‑fluorophore pairs
Cross‑talk assessment under chosen filter cubes
Single‑molecule / time‑lapse mRNA tracking
Photostability under continuous illumination
Photobleaching rate and imaging duration tolerance
High‑sensitivity detection of low‑abundance RNA
Aptamer binding affinity and working concentration
Background reduction and detection limit at low fluorophore levels

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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